4-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a novel N-methyl-D-aspartate (NMDA) receptor antagonist. [] NMDA receptors are crucial for excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders. Therefore, molecules that can modulate NMDA receptor activity, such as this compound, are valuable tools for investigating these receptors and their associated pathologies.
4-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid acts as a noncompetitive antagonist at GluN2C- and GluN2D-containing NMDA receptors. [] This means it binds to a site distinct from the glutamate and glycine binding sites, inhibiting receptor function regardless of agonist concentration. [] Studies suggest that this compound inhibits a pregating step without affecting the open pore conformation or channel closing rate. [] Further research is required to elucidate the precise molecular details of its interaction with NMDA receptors.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 18766-66-0